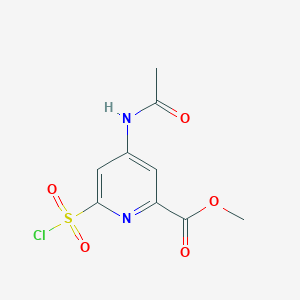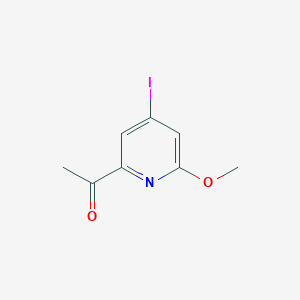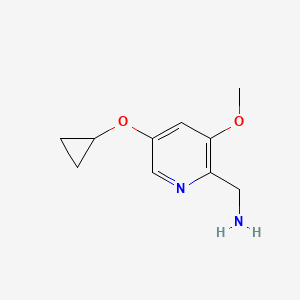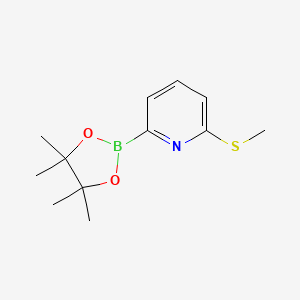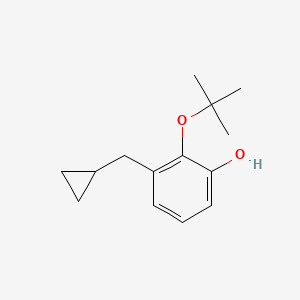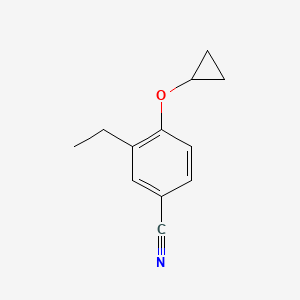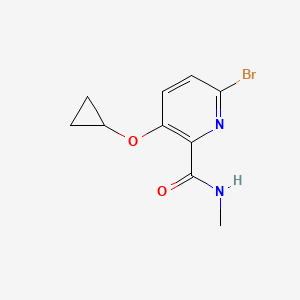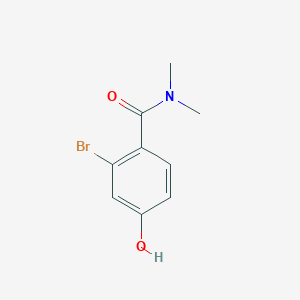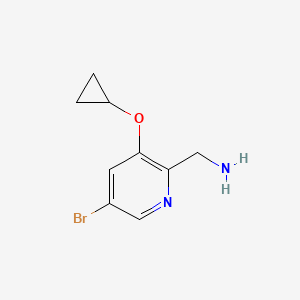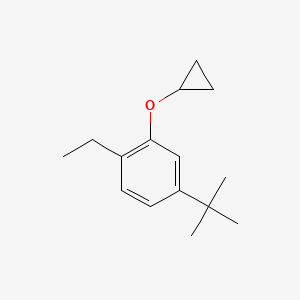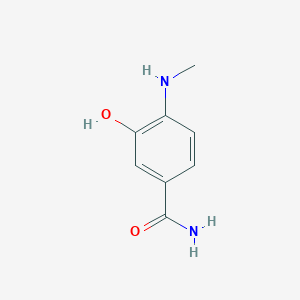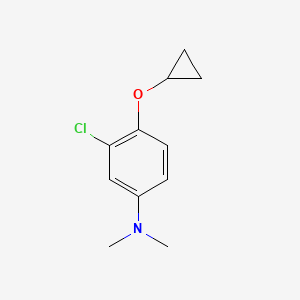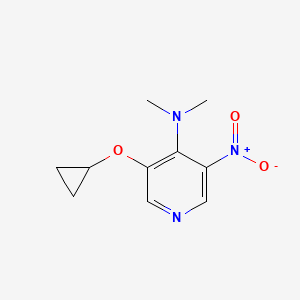![molecular formula C14H17F3N2O3 B14839855 Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14839855.png)
Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate is a chemical compound with the molecular formula C14H17F3N2O3 and a molecular weight of 318.29 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
The synthesis of Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a pyridine derivative under controlled conditions . The reaction conditions often involve the use of solvents such as ethanol and reagents like Boc anhydride. The mixture is cooled in an ice bath, and ammonia solution is added slowly. The reaction is then stirred at room temperature for an extended period, followed by purification through recrystallization .
Analyse Des Réactions Chimiques
Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its unique structural properties.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, making it a potent modulator of biological pathways. The formyl group can undergo various transformations, leading to the formation of active metabolites that exert their effects through different mechanisms .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Tert-butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate: This compound shares a similar pyridine structure but differs in the position of the formyl group.
Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate: This compound has a chloro group instead of a trifluoromethyl group, leading to different reactivity and applications.
Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C14H17F3N2O3 |
|---|---|
Poids moléculaire |
318.29 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-formyl-6-(trifluoromethyl)pyridin-4-yl]ethyl]carbamate |
InChI |
InChI=1S/C14H17F3N2O3/c1-13(2,3)22-12(21)18-5-4-9-6-10(8-20)19-11(7-9)14(15,16)17/h6-8H,4-5H2,1-3H3,(H,18,21) |
Clé InChI |
ONDBNDIVRQNXPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=CC(=NC(=C1)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


